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Compound of Interest

Compound Name: N,2,6-trimethylpyridin-4-amine

Cat. No.: B062366 Get Quote

In the landscape of modern drug discovery and development, the adage "a compound is only

as good as its properties" has never been more resonant. Substituted pyridine scaffolds are

foundational motifs in medicinal chemistry, appearing in numerous approved drugs and clinical

candidates.[1][2] N,2,6-trimethylpyridin-4-amine, a derivative featuring a secondary amine at

the 4-position and two methyl groups flanking the ring nitrogen, represents an intriguing

chemical entity. Its structural elements—a basic pyridine nitrogen, a hydrogen-bond-

donating/accepting secondary amine, and lipophilic methyl groups—suggest a nuanced profile

of properties that will govern its behavior in biological systems.

This technical guide provides a comprehensive analysis of the core physicochemical properties

of N,2,6-trimethylpyridin-4-amine. Recognizing that extensive experimental data for this

specific molecule is not widely published, this document serves a dual purpose: first, to present

a robust profile based on high-quality computational predictions, and second, to provide

detailed, field-proven experimental protocols for researchers to validate these properties in the

laboratory. Understanding these characteristics—ionization (pKa), solubility, and lipophilicity

(LogP/LogD)—is not a perfunctory exercise; it is a critical prerequisite for designing effective in

vitro assays, predicting in vivo pharmacokinetics, and ultimately, determining the therapeutic

potential of any lead compound.

Section 1: Core Molecular and Physical Properties
The fundamental identity and characteristics of a molecule are encapsulated by its structural

and basic physical data. These identifiers are essential for registration, computational
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modeling, and analytical characterization. For N,2,6-trimethylpyridin-4-amine, the key

properties are summarized below. The predicted values are derived from established

computational algorithms, providing a strong baseline for experimental work.

Property Value / Predicted Value Source

IUPAC Name
2,6-dimethyl-N-methylpyridin-

4-amine
N/A

Synonyms
4-(Methylamino)-2,6-

dimethylpyridine
N/A

Molecular Formula C₈H₁₂N₂ [3]

Molecular Weight 136.19 g/mol [3]

Monoisotopic Mass 136.100048 Da [3]

SMILES CNc1cc(C)nc(C)c1 N/A

Predicted XLogP3 1.2 [3]

Predicted pKa (Strongest

Basic)

9.5 - 10.5 (Estimated for

exocyclic amine)
N/A

Predicted pKa (Weakest Basic)
6.5 - 7.5 (Estimated for

pyridine nitrogen)
N/A

Section 2: Ionization Constant (pKa) - The Master
Switch of Biological Behavior
The pKa value dictates the extent of a molecule's ionization at a given pH.[4] For N,2,6-
trimethylpyridin-4-amine, which possesses two basic nitrogen centers (the pyridine ring

nitrogen and the exocyclic secondary amine), this property is paramount. Ionization state

governs aqueous solubility, membrane permeability, receptor binding, and metabolic stability.

Theoretical & Mechanistic Insights: N,2,6-trimethylpyridin-4-amine has two potential sites of

protonation. The basicity of the pyridine nitrogen is influenced by the two electron-donating

methyl groups at the ortho positions (2 and 6). The exocyclic secondary amine at the 4-position

is also basic. Generally, the pKa of a simple secondary amine is around 10-11, while the pKa of
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a lutidine (dimethylpyridine) analog is around 6.5-7.5. Therefore, it is predicted that the

exocyclic amine is the more basic center and will be the primary site of protonation under

physiological conditions (pH ~7.4). Accurately determining both pKa values is crucial for

building a complete pH-dependent activity profile.

Experimental Protocol: Potentiometric Titration for pKa Determination Potentiometric titration

remains one of the most reliable and accessible methods for pKa determination.[5] The

protocol below is designed for accuracy and reproducibility.

Methodology:

System Calibration: Calibrate a high-precision pH meter using at least three standard

aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature

(typically 25 °C).[6]

Sample Preparation: Prepare a 1-2 mM solution of N,2,6-trimethylpyridin-4-amine in

deionized water. To ensure a constant background ionic environment and minimize

fluctuations in activity coefficients, add potassium chloride (KCl) to a final concentration of

0.15 M.[6]

Initial Acidification: Acidify the sample solution to approximately pH 2.0 by adding a

standardized 0.1 M HCl solution. This ensures that both basic centers are fully protonated at

the start of the titration.

Inert Atmosphere: Purge the solution with an inert gas, such as nitrogen, for 5-10 minutes

before and during the titration. This is a critical step to displace dissolved CO₂, which can

form carbonic acid and interfere with the accurate titration of the analyte.[6]

Titration: Place the solution in a jacketed vessel to maintain a constant temperature. While

stirring gently, add small, precise aliquots (e.g., 10-20 µL) of a standardized 0.1 M NaOH

solution.

Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to

stabilize. Continue the titration until the pH reaches approximately 12.0.

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to

the pH at the half-equivalence points, which can be identified as the midpoints of the buffer
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regions or the inflection points in the derivative plot (dpH/dV).
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Caption: Workflow for pKa determination by potentiometric titration.

Section 3: Aqueous Solubility - The Gateway to
Bioavailability
Aqueous solubility is a non-negotiable property for oral drug candidates, as a compound must

dissolve in the gastrointestinal tract before it can be absorbed. The solubility of N,2,6-
trimethylpyridin-4-amine is expected to be highly pH-dependent due to its basic nature.

Theoretical & Mechanistic Insights: In its neutral form, the molecule has moderate polarity. The

methyl groups contribute to hydrophobicity, while the nitrogen atoms can act as hydrogen bond

acceptors. Upon protonation at a pH below its pKa, the molecule becomes a cation,

significantly enhancing its interaction with water and thereby increasing its aqueous solubility.

Therefore, its lowest solubility (the intrinsic solubility) will be observed at high pH, and it will

increase dramatically in acidic environments.[7]

Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay The shake-flask method

is the "gold standard" for determining thermodynamic equilibrium solubility, providing a

definitive value that is not influenced by kinetic factors.[7]

Methodology:

Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2.0,

5.0, 7.4, 9.0).

Sample Addition: Add an excess amount of solid N,2,6-trimethylpyridin-4-amine to a vial

containing a known volume of each buffer. The key is to ensure a visible amount of

undissolved solid remains at equilibrium, confirming saturation.[7]

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25

°C or 37 °C) for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is

adequate, but this should be confirmed by measuring concentration at successive time

points until it remains constant.

Phase Separation: After equilibration, allow the vials to stand so that the excess solid can

settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any
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solid particles. Centrifugation or filtration through a low-binding filter (e.g., PVDF) is highly

recommended.

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of

the dissolved compound using a validated analytical method, typically HPLC-UV.

Data Analysis: The measured concentration in the supernatant represents the equilibrium

solubility at that specific pH and temperature.
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Caption: Workflow for LogD determination by the shake-flask method.

Conclusion
N,2,6-trimethylpyridin-4-amine is a molecule with a physicochemical profile defined by the

interplay between its two basic centers and its lipophilic methyl substituents. The predicted

properties—strong basicity at the exocyclic amine, pH-dependent solubility, and moderate

lipophilicity—provide a solid foundation for its further investigation. However, these

computational values must be viewed as a starting point. The true characterization of this

compound, and its ultimate success in any research or development program, hinges on

rigorous experimental validation. The protocols detailed in this guide provide the self-validating

systems necessary to generate high-quality, reliable data, enabling researchers to make

informed, data-driven decisions in their scientific pursuits.
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Sources

1. mdpi.com [mdpi.com]

2. benchchem.com [benchchem.com]

3. N,N,2-trimethylpyridin-4-amine | C8H12N2 | CID 585150 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. alfa-chemistry.com [alfa-chemistry.com]

5. Development of Methods for the Determination of pKa Values - PMC
[pmc.ncbi.nlm.nih.gov]

6. creative-bioarray.com [creative-bioarray.com]

7. lup.lub.lu.se [lup.lub.lu.se]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.researchgate.net/publication/378122394_Novel_biologically_active_pyridine_derivatives_Synthesis_structure_characterization_in_vitro_antimicrobial_evaluation_and_structure-activity_relationship
https://pubs.acs.org/doi/10.1021/acsomega.2c01837
https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=132338&fileOId=132339
https://www.bucybersec.com/products/37941-24-5-n-n-2-trimethylpyridin-4-amine
https://www.masterorganicchemistry.com/2010/09/29/how-to-use-a-pka-table/
https://www.acdlabs.com/download/app_notes/logp_sense.pdf
https://www.mdpi.com/1420-3049/28/19/6890
https://www.youtube.com/watch?v=F-RyYQPdw3U
https://www.benchchem.com/product/b062366?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1424-8247/18/5/692
https://www.benchchem.com/product/B115571
https://pubchem.ncbi.nlm.nih.gov/compound/N_N_2-trimethylpyridin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/N_N_2-trimethylpyridin-4-amine
https://www.alfa-chemistry.com/resources/pka-values-of-amines-diamines-and-cyclic-organic-nitrogen-compounds.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=2117470&fileOId=2117482
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Introduction: The Strategic Importance of
Physicochemical Profiling]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b062366#physicochemical-properties-of-n-2-6-
trimethylpyridin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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